
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. It is commonly referred to as Pridopidine and is a dopaminergic stabilizer that has been shown to have positive effects on the motor symptoms associated with Huntington's disease. In
作用机制
Pridopidine works by stabilizing the dopamine receptor D2, which is involved in the regulation of movement. By stabilizing this receptor, Pridopidine improves the transmission of dopamine signals, leading to improved motor function. Additionally, Pridopidine has been shown to have neuroprotective effects, which may slow the progression of Huntington's disease.
Biochemical and Physiological Effects:
Pridopidine has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to increase dopamine release, improve mitochondrial function, and reduce inflammation. In clinical studies, Pridopidine has been shown to improve motor function, reduce chorea, and improve quality of life.
实验室实验的优点和局限性
One of the main advantages of Pridopidine for lab experiments is its specificity for the dopamine receptor D2. This makes it a useful tool for studying the role of this receptor in motor function. However, Pridopidine has a relatively short half-life, which can make it challenging to use in long-term studies. Additionally, its effects on other neurotransmitter systems are not well understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on Pridopidine. One area of interest is the potential use of Pridopidine in other neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of Pridopidine and its effects on other neurotransmitter systems. Finally, there is a need for the development of more potent and selective dopaminergic stabilizers for the treatment of Huntington's disease and other neurological disorders.
合成方法
Pridopidine is synthesized through a multi-step process that involves the reaction of 4-(3-bromopropyl)morpholine with 2,6-dimethyl-4-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with p-chlorobenzyl bromide to form the final product. This synthesis method has been optimized to produce high yields of Pridopidine with high purity.
科学研究应用
Pridopidine has been extensively studied for its potential use in the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive degeneration of nerve cells in the brain, leading to motor, cognitive, and psychiatric symptoms. Pridopidine has been shown to improve motor symptoms in preclinical and clinical studies, making it a promising candidate for the treatment of this disease.
属性
CAS 编号 |
102169-23-3 |
|---|---|
产品名称 |
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine |
分子式 |
C20H25ClN2O |
分子量 |
344.9 g/mol |
IUPAC 名称 |
4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine |
InChI |
InChI=1S/C20H25ClN2O/c1-15-13-18(14-16(2)22-15)20(17-3-5-19(21)6-4-17)7-8-23-9-11-24-12-10-23/h3-6,13-14,20H,7-12H2,1-2H3 |
InChI 键 |
LKFBMDJPYZUQAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl |
同义词 |
4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






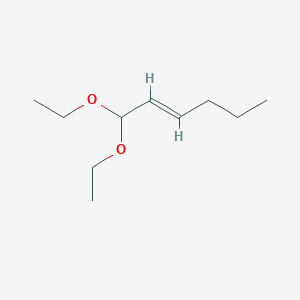
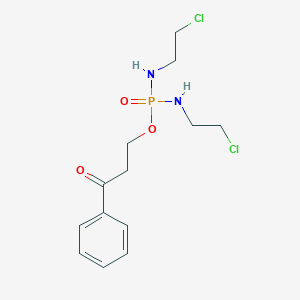
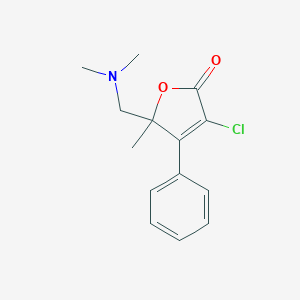

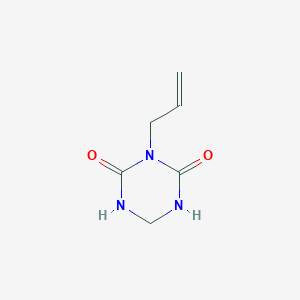
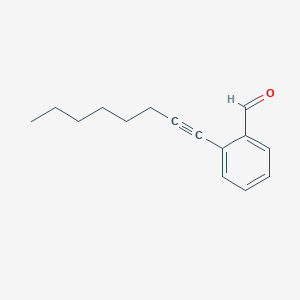
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
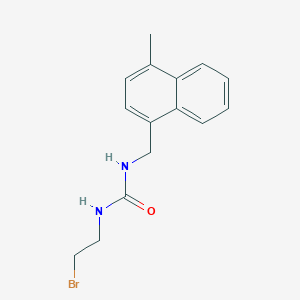
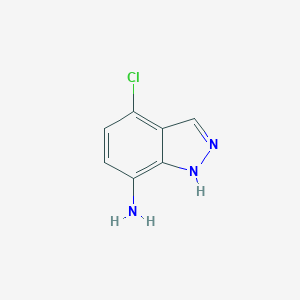
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
